(2R)-2-amino-3-pyren-1-ylpropanoic acid
Description
(2R)-2-Amino-3-pyren-1-ylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a pyren-1-yl substituent attached to the β-carbon of a propanoic acid backbone, with (2R) stereochemistry at the α-carbon. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique physicochemical properties, including pronounced hydrophobicity, fluorescence, and π-π stacking capabilities. These traits make the compound valuable in applications such as fluorescent biochemical probes, supramolecular chemistry, and drug design, where aromatic interactions and optical properties are critical .
Properties
IUPAC Name |
(2R)-2-amino-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMOPDBUZPBOPL-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R)-2-amino-3-pyren-1-ylpropanoic acid with two related compounds: (R)-2-amino-3-(pyridin-3-yl)propanoic acid () and aziridine-2-carboxylic acid-containing dipeptides (). Key differences in structure, synthesis, properties, and applications are summarized below.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |
|---|---|---|---|---|
| This compound | C₁₉H₁₅NO₂ | 289.33 g/mol | Pyren-1-yl | Hydrophobic, fluorescent, rigid PAH |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 g/mol | Pyridin-3-yl | Moderate solubility, basic nitrogen |
| Aziridine-2-carboxylic acid-containing dipeptides | Variable | Variable | Aziridine ring | High reactivity, covalent binding |
- Pyren-1-yl vs. Pyridin-3-yl : The pyrene group significantly increases hydrophobicity and molecular weight compared to the pyridine analog, which has a smaller heteroaromatic ring with a basic nitrogen atom. This difference impacts solubility and biological membrane permeability .
- Aziridine Ring : Aziridine-containing derivatives exhibit ring strain, enhancing reactivity for covalent modifications, unlike the inert pyrene group .
Research Findings and Challenges
- Deprotection Efficiency : Aziridine-containing compounds face deprotection challenges, with N-terminal derivatives yielding unidentifiable mixtures, unlike pyren-1-yl or pyridin-3-yl analogs .
- Stereochemical Control : The bulky pyren-1-yl group may hinder stereoselective synthesis compared to smaller substituents like pyridin-3-yl.
- Biological Compatibility : Pyrene’s hydrophobicity limits aqueous applications but enhances compatibility with lipid-rich environments (e.g., cell membranes).
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